2-Phenyl-1H-benzoimidazol-5-ylamine

Description

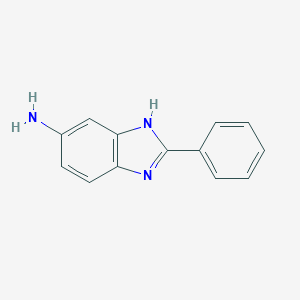

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWWXWMKZVSLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324992 | |

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-25-5 | |

| Record name | 1767-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Phenyl-1H-benzoimidazol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Phenyl-1H-benzoimidazol-5-ylamine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document collates available data on its structure, physicochemical properties, and synthesis, alongside a review of relevant biological signaling pathways.

Core Chemical Properties

This compound, identified by the CAS number 1767-25-5, is an aromatic compound featuring a benzimidazole core substituted with a phenyl group at the 2-position and an amino group at the 5-position.[1] Its structural characteristics, including the presence of both aromatic and heterocyclic moieties and a hydrogen-bonding amino group, contribute to its stability and potential for biological interactions.[1] This versatile scaffold is a subject of ongoing research for its potential antimicrobial and anticancer properties.[1]

Table 1: Summary of Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁N₃ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| CAS Number | 1767-25-5 | [1] |

| Appearance | Not explicitly stated in reviewed literature. | |

| Melting Point | Data for the target compound is not readily available. A closely related compound, 2-(4'-aminophenyl)-5-aminobenzimidazole, has a reported melting point of 235 °C after recrystallization from ethanol and heating. | [2] |

| Solubility | Varies depending on the solvent and conditions.[1] Specific quantitative data is not available in the reviewed literature. | [1] |

| Synonyms | 1H-Benzimidazol-5-amine, 2-phenyl-; 2-Phenyl-1H-benzimidazol-5-amine; 2-phenyl-1H-benzimidazol-6-amine; 5-Amino-2-phenylbenzimidazole | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently available in the reviewed scientific literature. However, data for the parent compound, 2-phenyl-1H-benzimidazole, can provide valuable reference points for spectral interpretation.

For 2-Phenyl-1H-benzimidazole (Reference Compound):

-

¹H NMR (DMSO-d₆): δ 12.96 (s, 1H), 8.21-8.20 (t, J = 9.0 Hz, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H).[3]

-

¹³C NMR (DMSO-d₆): δ 151.70, 130.65, 130.31, 129.42, 126.91, 122.58.[3]

-

IR (KBr): 1626 cm⁻¹ (C=N), 3436 cm⁻¹ (N-H).[3]

-

HRMS (ESI): Calculated for C₁₃H₁₁N₂ [M+H]⁺: 195.0917, found: 195.0916.[3]

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, general methods for the synthesis of benzimidazole derivatives are well-established. One common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4]

A detailed multi-step synthesis is available for the closely related compound, 2-(4'-aminophenyl)-5-aminobenzimidazole, which can serve as a methodological template. This process involves the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction of the nitro groups to form a triamine, and subsequent dehydrocyclization to yield the final product.[2]

Workflow for the Synthesis of a Benzimidazole Scaffold:

Biological Activity and Signaling Pathways

Derivatives of 2-phenyl-1H-benzimidazole have garnered significant attention for their potential therapeutic applications, notably in the fields of neurodegenerative disease and infectious diseases.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) in Alzheimer's Disease

Recent research has identified 2-phenyl-1H-benzimidazole derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathogenesis of Alzheimer's disease. Overexpression of 17β-HSD10 is observed in the brain cells of Alzheimer's patients. This enzyme is involved in the metabolism of neurosteroids and can bind to amyloid-β peptide (Aβ), contributing to mitochondrial dysfunction and neurotoxicity. Inhibition of 17β-HSD10 is therefore a promising therapeutic strategy.

Modulation of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, is associated with a range of inflammatory diseases. The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., via Toll-like receptors) and an activation signal, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Benzimidazole derivatives have been investigated as potential inhibitors of the NLRP3 inflammasome.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure Elucidation of 2-Phenyl-1H-benzoimidazol-5-ylamine

Abstract

This compound is a heterocyclic organic compound featuring a benzimidazole core, which is a prominent scaffold in medicinal chemistry.[1] The unique arrangement of a phenyl group at the C2 position and an amine group on the fused benzene ring imparts significant biological activity, making it a molecule of interest for drug discovery and development.[1][2] Its derivatives have been explored for various therapeutic applications, including as antimicrobial agents, anticancer agents targeting VEGFR-2 kinase, and as inhibitors of 17β-HSD10 for potential Alzheimer's disease treatment.[2][3][4] Accurate structure elucidation is fundamental to understanding its chemical properties, reactivity, and interactions with biological targets. This guide provides a comprehensive overview of the analytical techniques and experimental protocols used to confirm the structure of this compound.

Molecular Structure and Properties

The compound consists of a phenyl ring attached to the second carbon of a benzimidazole system, with an amino group substituted on the 5th position of the benzimidazole ring. The benzimidazole moiety allows for interactions with various biological targets, making it a versatile scaffold in drug development.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₁N₃ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| CAS Number | 1767-25-5 | [1] |

| Appearance | Typically a solid powder | N/A |

| SMILES | c1ccc(cc1)c1nc2ccc(cc2[nH]1)N | [1] |

| InChI | InChI=1/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | [1] |

Synthesis Pathway

The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[5] For this compound, a typical approach involves the reaction of 1,2,4-triaminobenzene (or a nitro-substituted precursor that is subsequently reduced) with benzaldehyde or benzoic acid, often under acidic conditions to facilitate cyclization.

Spectroscopic and Spectrometric Characterization

The elucidation of the molecular structure relies on a combination of modern analytical techniques. The following sections detail the expected data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule. While specific data for the title compound is sparse in the literature, data from the parent compound, 2-phenyl-1H-benzimidazole, allows for reliable prediction of the chemical shifts.[6][7] The presence of the amino group at the 5-position will influence the chemical shifts of the protons on the fused benzene ring.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12.6 | Singlet (broad) | 1H | N-H (imidazole) | Exchangeable with D₂O. Position can vary. |

| ~8.15 | Multiplet | 2H | H-2', H-6' (Phenyl) | Protons ortho to the benzimidazole link. |

| ~7.50 | Multiplet | 3H | H-3', H-4', H-5' (Phenyl) | Remaining phenyl protons. |

| ~7.20 | Doublet | 1H | H-7 | Proton on the benzimidazole ring. |

| ~6.80 | Singlet | 1H | H-4 | Proton ortho to the amino group. |

| ~6.60 | Doublet of doublets | 1H | H-6 | Proton meta to the amino group. |

| ~5.00 | Singlet (broad) | 2H | -NH₂ (amino) | Exchangeable with D₂O. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~151.5 | C-2 | Carbon of the C=N bond in the imidazole ring. |

| ~145.0 | C-5 | Carbon attached to the amino group. |

| ~138.0 | C-7a | Fused ring carbon. |

| ~135.0 | C-3a | Fused ring carbon. |

| ~130.0 | C-1' | Phenyl carbon attached to the benzimidazole. |

| ~129.5 | C-4' | Phenyl para-carbon. |

| ~129.0 | C-3', C-5' | Phenyl meta-carbons. |

| ~126.5 | C-2', C-6' | Phenyl ortho-carbons. |

| ~115.0 | C-6 | Benzimidazole ring carbon. |

| ~114.0 | C-7 | Benzimidazole ring carbon. |

| ~100.0 | C-4 | Benzimidazole ring carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for N-H bonds (from both the imidazole and amino groups), aromatic C-H bonds, and C=N bonds.[7][8]

Table 4: Key IR Absorption Bands (KBr Pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3200 - 3000 | N-H Stretching | Imidazole N-H |

| 3100 - 3000 | C-H Stretching | Aromatic C-H |

| ~1625 | C=N Stretching | Imidazole Ring |

| 1600 - 1450 | C=C Stretching | Aromatic Rings |

| ~1310 | C-N Stretching | Aryl-Amine |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound with high accuracy.

Table 5: High-Resolution Mass Spectrometry Data (ESI+)

| Parameter | Value |

| Formula | C₁₃H₁₁N₃ |

| Calculated Exact Mass | 209.0953 |

| Observed [M+H]⁺ | ~210.1031 |

Crystallographic Data

Table 6: Representative Crystallographic Data (from a closely related structure)

| Parameter | Expected Value/Observation |

| Crystal System | N/A (requires experimental data) |

| Space Group | N/A (requires experimental data) |

| Benzimidazole Ring | Expected to be nearly planar. |

| Dihedral Angle | The phenyl ring is twisted out of the plane of the benzimidazole core. |

| Hydrogen Bonding | Intermolecular N-H···N hydrogen bonds are expected, forming molecular chains or networks. |

Experimental Protocols

Standardized protocols are essential for reproducible structure elucidation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire data with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar.

-

Pellet Formation: Press the powdered mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Record the spectrum from 4000 to 400 cm⁻¹. Identify the characteristic peaks and assign them to the corresponding functional groups.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Analysis: Determine the accurate mass of the molecular ion peak and use it to calculate the elemental composition, comparing it with the theoretical value for C₁₃H₁₁N₃.

Biological Context: Inhibition of Signaling Pathways

Derivatives of 2-phenyl-benzimidazole are recognized as potent inhibitors of key enzymes in cellular signaling pathways, which is a primary reason for the interest in this scaffold. For instance, they have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in angiogenesis (the formation of new blood vessels), which is a hallmark of cancer.[2]

Inhibition of the VEGF signaling pathway is a validated approach in cancer therapy.[2] Small molecule inhibitors, such as derivatives of this compound, can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and blocking downstream signaling.

Conclusion

The structural elucidation of this compound is accomplished through a synergistic application of spectroscopic and spectrometric methods. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and HRMS verifies the elemental composition. Together, these techniques provide unambiguous confirmation of the molecular structure, which is an indispensable prerequisite for its further development and application in medicinal chemistry and materials science. The established biological relevance of this scaffold continues to motivate research into its synthesis and therapeutic potential.

References

- 1. CAS 1767-25-5: this compound [cymitquimica.com]

- 2. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine, a key intermediate in the development of pharmacologically active compounds. This document details the primary synthetic routes, experimental protocols, and quantitative data to support research and development in medicinal chemistry.

Introduction

This compound is a heterocyclic amine containing the benzimidazole scaffold. The benzimidazole ring system is a prominent structural motif in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the 5-amino group and the 2-phenyl substituent provides versatile points for further chemical modification, making it a valuable building block in the synthesis of complex drug candidates. This guide focuses on a reliable and commonly employed two-step synthetic pathway.

Synthetic Pathway Overview

The most prevalent and well-documented synthesis of this compound involves a two-step process. The first step is the formation of the benzimidazole ring system through the condensation of a substituted o-phenylenediamine with a benzoic acid derivative to yield a nitro-substituted intermediate. The second step involves the selective reduction of the nitro group to the desired primary amine.

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-5-nitro-1H-benzimidazole

This procedure outlines the condensation reaction to form the nitro-substituted benzimidazole intermediate.

Materials:

-

4-Nitro-1,2-phenylenediamine

-

Benzoyl chloride

-

Methanesulfonic acid (MSA)

-

Phosphorus pentoxide (P2O5)

-

Water

-

Dimethylformamide (DMF)

Procedure:

-

In a 1-L flask equipped with a mechanical stirrer and a reflux condenser, add methanesulfonic acid (250.0 g, 2.60 mol) and phosphorus pentoxide (25.0 g, 0.17 mol).

-

Stir the mixture for 2 hours.

-

To the stirred mixture, add 4-nitro-1,2-phenylenediamine (24.7 g, 0.16 mol) and 4-nitrobenzoyl chloride (30.0 g, 0.16 mol).

-

Increase the temperature to 120 °C and continue stirring at this temperature overnight.

-

After the reaction is complete, pour the resulting solution into water.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from a mixture of dimethylformamide (DMF) and water to yield pure 2-Phenyl-5-nitro-1H-benzimidazole.[1]

Step 2: Synthesis of this compound

This section details the reduction of the nitro-intermediate to the final amino product. The following protocol is adapted from the reduction of a closely related dinitrobenzimidazole derivative and is expected to be effective for this transformation.[1]

Materials:

-

2-Phenyl-5-nitro-1H-benzimidazole

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol (EtOH)

-

Water

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask, suspend 2-Phenyl-5-nitro-1H-benzimidazole in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at room temperature.

-

After the addition is complete, heat the mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.

-

Collect the precipitate by filtration and wash with water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data for the key compounds in this synthesis.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 2-Phenyl-5-nitro-1H-benzimidazole | C13H9N3O2 | 239.23 | - | 70-73%[1] |

| This compound | C13H11N3 | 209.25 | - | ~70%[1] |

Table 2: Spectroscopic Data for this compound [1]

| Spectroscopy | Data |

| ¹H NMR (DMSO-d6, 200 MHz, δ, ppm) | 7.74 (d, J = 8.2 Hz, 2H), 7.17 (d, J = 8.7 Hz, 1H), 6.65 (d, J = 8.2 Hz, 2H and s, 1H), 6.46 (dd, 1H, J = 8.7 Hz), 5.47 (s, 2H), 4.78 (s, 2H) |

| ¹³C NMR (DMSO-d6, 50 MHz, δ, ppm) | 150.4, 149.9, 144.2, 127.2, 118.2, 113.6, 110.8 |

| FT-IR (cm⁻¹) | 3199 (N-H stretching), 1630 (N-H deformation) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The presented two-step synthetic route is robust and relies on readily available starting materials and reagents. The experimental protocols and characterization data included herein are intended to support researchers in the efficient and successful synthesis of this valuable chemical intermediate for applications in drug discovery and development.

References

2-Phenyl-1H-benzoimidazol-5-ylamine CAS number

An In-Depth Technical Guide to 2-Phenyl-1H-benzoimidazol-5-ylamine

CAS Number: 1767-25-5

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine with significant applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a detailed synthetic protocol, and explores its biological activities and mechanisms of action.

Compound Data

This compound is an organic compound featuring a benzimidazole core substituted with a phenyl group at the 2-position and an amino group at the 5-position.[1] This structure imparts a unique combination of aromatic and heterocyclic properties, making it a valuable scaffold in the development of novel therapeutic agents.[1]

| Property | Value | Reference |

| CAS Number | 1767-25-5 | [1] |

| Molecular Formula | C₁₃H₁₁N₃ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| Synonyms | 2-Phenyl-1H-benzimidazol-5-amine, 2-Phenyl-1H-benzo[d]imidazol-5-amine | [1] |

| Appearance | Varies, typically a solid | |

| Purity | Commonly available at ≥97% | [1] |

| InChI | InChI=1/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | [1] |

| SMILES | c1ccc(cc1)c1nc2ccc(cc2[nH]1)N | [1] |

Synthetic Protocol

The synthesis of this compound can be achieved through a two-step process involving the construction of the benzimidazole core followed by the reduction of a nitro group. The following protocol is based on established methods for the synthesis of similar benzimidazole derivatives.[2]

Step 1: Synthesis of 5-Nitro-2-phenyl-1H-benzo[d]imidazole

This step utilizes the Phillips-Ladenburg condensation reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2]

-

Materials:

-

4-Nitro-1,2-phenylenediamine

-

Benzoic acid

-

4 M Hydrochloric acid

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 4-nitro-1,2-phenylenediamine in 4 M hydrochloric acid.

-

Add 1.2 equivalents of benzoic acid to the suspension.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with water, and dry to yield 5-nitro-2-phenyl-1H-benzo[d]imidazole.

-

Step 2: Reduction of the Nitro Group to Synthesize this compound

The final step involves the reduction of the nitro group of the intermediate to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.[2]

-

Materials:

-

5-Nitro-2-phenyl-1H-benzo[d]imidazole

-

Methanol

-

10 wt. % Palladium on carbon (Pd/C)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve 1.0 equivalent of 5-nitro-2-phenyl-1H-benzo[d]imidazole in methanol in a hydrogenation vessel.

-

Carefully add 5-10 mol % of 10 wt. % palladium on carbon to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Visualized Experimental Workflow & Signaling Pathway

Experimental Workflow

Caption: Synthetic Workflow for this compound.

Inhibition of α-Glucosidase Signaling Pathway

Derivatives of 2-Phenyl-1H-benzimidazole have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3][4] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

Caption: Inhibition of α-Glucosidase by 2-Phenyl-1H-benzimidazole Derivatives.

Biological Activities and Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this compound and its derivatives have been explored for a wide range of pharmacological activities.[5]

-

Anticancer Activity: Benzimidazole derivatives have shown potential as anticancer agents.[5]

-

Antimicrobial Activity: The benzimidazole core is found in several antimicrobial drugs, and derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7]

-

Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators.[8]

-

Enzyme Inhibition:

-

17β-HSD10 Inhibition: Derivatives of 2-phenyl-1H-benzo[d]imidazole are being investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[9]

-

α-Glucosidase Inhibition: As depicted in the signaling pathway diagram, derivatives have shown potent inhibition of α-glucosidase, suggesting their potential as anti-diabetic agents.[3][4]

-

-

Antiprotozoal Activity: Benzimidazole compounds have been evaluated for their efficacy against various protozoan parasites.[5][10]

Due to this diverse range of biological activities, this compound serves as a crucial building block and a versatile scaffold for the design and synthesis of novel therapeutic agents in drug development.[1]

References

- 1. CAS 1767-25-5: this compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenyl-1H-benzoimidazol-5-ylamine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-Phenyl-1H-benzoimidazol-5-ylamine, a key intermediate in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Characteristics

This compound, identified by the CAS number 1767-25-5, is a heterocyclic aromatic amine. Its structure features a benzimidazole core substituted with a phenyl group at the 2-position and an amino group at the 5-position. This unique arrangement of functional groups imparts specific physicochemical properties and biological activities to the molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N₃ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| Boiling Point | 474.8°C at 760 mmHg | [] |

| Density | 1.286 g/cm³ | [] |

| IUPAC Name | 2-phenyl-1H-benzo[d]imidazol-5-amine | [3] |

| CAS Number | 1767-25-5 | [1][4] |

| SMILES | c1ccc(cc1)c1nc2ccc(cc2[nH]1)N | [1] |

| InChI | InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | [1][] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the condensation of a substituted o-phenylenediamine with benzoic acid or a derivative thereof. A common and effective method is the Phillips condensation, which involves the reaction of 4-nitro-1,2-phenylenediamine with benzoic acid, followed by the reduction of the nitro group to an amine.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process: the formation of the benzimidazole ring system and the subsequent modification of a functional group to yield the final amine.

Detailed Experimental Protocol

The following protocol outlines a plausible method for the synthesis of this compound, based on established chemical literature for similar benzimidazole derivatives.

Step 1: Synthesis of 2-Phenyl-5-nitro-1H-benzimidazole

-

In a round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1 equivalent) and benzoic acid (1.1 equivalents).

-

Add a suitable acidic catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to the flask.

-

Heat the reaction mixture at a temperature ranging from 150 to 200°C for 2-4 hours, with continuous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully add it to a beaker of ice-cold water with vigorous stirring.

-

Neutralize the mixture with a base, such as 10% sodium hydroxide solution, until a precipitate forms.

-

Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it under vacuum to yield crude 2-phenyl-5-nitro-1H-benzimidazole.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Step 2: Synthesis of this compound

-

Dissolve the purified 2-phenyl-5-nitro-1H-benzimidazole (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Biological Activity and Therapeutic Potential

This compound serves as a crucial building block for the synthesis of various biologically active molecules. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10)

A significant area of research involving this compound is in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10). This enzyme is implicated in the pathology of Alzheimer's disease.[5][6] 17β-HSD10 is known to bind to amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's, and is involved in the metabolism of neurosteroids.[6][7] The inhibition of 17β-HSD10 is a promising therapeutic strategy to mitigate the neurotoxic effects associated with the disease.[5][8] Derivatives of 2-phenyl-1H-benzo[d]imidazole have shown inhibitory activity against 17β-HSD10, with one study identifying a compound with an IC₅₀ of 1.65 ± 0.55 μM.[5]

Antimicrobial and Anticancer Potential

The broader class of 2-phenyl-benzimidazole derivatives has demonstrated significant potential as both antimicrobial and anticancer agents.[1]

-

Antimicrobial Activity: Various derivatives have been synthesized and evaluated for their in vitro activity against a range of bacteria and fungi. For instance, certain N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines have shown potent activity against Staphylococcus aureus (including MRSA), E. coli, and Candida albicans, with some compounds exhibiting MIC values as low as 3.12 µg/mL.[9][10]

-

Anticancer Activity: The anticancer properties of benzimidazole derivatives are attributed to several mechanisms, including the inhibition of tubulin polymerization, which disrupts cell division, and the inhibition of protein kinases involved in cancer cell signaling.[11] Studies have shown that some novel 2-substituted benzimidazole derivatives exhibit cytotoxic activity against various cancer cell lines, such as human liver cancer (HepG2).[12]

Quantitative Biological Activity Data for Derivatives

The following table summarizes the reported biological activities of various derivatives of the 2-phenyl-benzimidazole scaffold. It is important to note that these data are for derivatives and not for this compound itself, but they highlight the therapeutic potential of this chemical class.

| Derivative Class | Target/Organism | Activity Metric | Value | Reference |

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines | S. aureus & MRSA | MIC | 3.12 µg/mL | [9] |

| 2-phenyl-1H-benzo[d]imidazole derivatives | 17β-HSD10 | IC₅₀ | 1.65 ± 0.55 μM | [5] |

| 2-phenyl-1H-benzo[d]imidazole-based derivatives | α-glucosidase | IC₅₀ | 0.71 ± 0.02 µM | [13] |

| Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid | α-glucosidase | IC₅₀ | 66.66 µg/ml | [14] |

Conclusion

This compound is a versatile and valuable molecule in medicinal chemistry. Its core structure provides a foundation for the development of potent therapeutic agents targeting a range of diseases, from Alzheimer's to microbial infections and cancer. The synthetic accessibility of this compound, coupled with the significant biological activities of its derivatives, ensures its continued importance in drug discovery and development research. Further investigation into the specific biological activities of the parent compound and the development of novel derivatives are promising avenues for future research.

References

- 1. CAS 1767-25-5: this compound [cymitquimica.com]

- 3. 1767-25-5|2-Phenyl-1H-benzo[d]imidazol-5-amine|BLD Pharm [bldpharm.com]

- 4. 2-Phenyl-1H-benzo[d]imidazol-5-amine | 1767-25-5 [chemicalbook.com]

- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Mitochondrial 17β-Hydroxysteroid Dehydrogenase Type 10 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and potent antimicrobial activity of some novel N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ijrpc.com [ijrpc.com]

- 13. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

The Unfolding Therapeutic Potential of 2-Phenyl-1H-benzoimidazol-5-ylamine Derivatives: A Technical Guide

For Immediate Release

[City, State] – The scientific community continues to show significant interest in the benzimidazole scaffold, a versatile heterocyclic aromatic compound. Among its numerous derivatives, 2-Phenyl-1H-benzoimidazol-5-ylamine and its analogues are emerging as a promising class of therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

The core structure, characterized by a fusion of benzene and imidazole rings, serves as a key pharmacophore in numerous clinically approved drugs, including proton pump inhibitors, anthelmintics, and anticancer agents. The unique structural features and electron-rich nature of the benzimidazole ring system allow for diverse molecular interactions, making it a privileged scaffold in medicinal chemistry.[1] This guide will delve into the significant antimicrobial and anticancer properties exhibited by this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

In an era of rising antimicrobial resistance, the quest for novel antibacterial and antifungal agents is paramount. Derivatives of this compound have demonstrated considerable efficacy against a range of pathogenic microorganisms.

A series of novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives were synthesized and evaluated for their in vitro activity against various bacteria and fungi.[2] One notable compound, 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine, which features a 3,4-dichlorophenyl group at the C-2 position, exhibited significant activity with a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL against both Staphylococcus aureus (including MRSA) and the fungus Candida albicans.[2] The introduction of an N,N-diethylaminoethyl substitution on the amidine group was found to be crucial for its activity against E. coli and C. albicans.[2]

The general antimicrobial screening of these compounds often follows a standardized workflow, beginning with the synthesis and characterization of the derivatives, followed by in vitro evaluation of their activity against a panel of clinically relevant microbial strains.

Quantitative Antimicrobial Data

| Compound ID | Target Organism | MIC (μg/mL) | Reference |

| 59 | S. aureus | 3.12 | [2] |

| 59 | MRSA | 3.12 | [2] |

| 59 | E. coli | 3.12 | [2] |

| 59 | C. albicans | 3.12 | [2] |

| 4a | B. subtilis | 12.5 | [3] |

| 4a | P. aeruginosa | 25 | [3] |

| 4a | C. albicans | 6.25 | [3] |

| 4b | C. albicans | 12.5 | [3] |

| 3ao | S. aureus ATCC 25923 | < 1 | [4] |

| 3aq | S. aureus ATCC 25923 | < 1 | [4] |

| 3ag | M. smegmatis | 3.9 | [4] |

| 3ag | C. albicans ATCC 10231 | 3.9 | [4] |

| 3aq | C. albicans ATCC 10231 | 3.9 | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized benzimidazole derivatives is commonly determined using the broth microdilution method or the agar well/disk diffusion method.[5][6][7]

Broth Microdilution Method (for MIC determination):

-

A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 28-35°C for 48-72 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Well Diffusion Method:

-

Nutrient agar plates are prepared and uniformly inoculated with the test microorganism.

-

Wells are created in the agar using a sterile borer.

-

A specific volume of the test compound solution (at a defined concentration) is added to each well.

-

Standard antibiotic and solvent controls are also included on the same plate.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[7]

Anticancer Activity: Targeting Key Cellular Pathways

The benzimidazole scaffold is a cornerstone in the development of novel anticancer agents. This compound derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics, inhibition of crucial enzymes like Fatty Acid Synthase (FASN) and topoisomerases, and modulation of signaling pathways.

One derivative, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB), has been reported to inhibit the proliferation of human prostate cancer cells.[8] PPTMB induces G2/M cell cycle arrest and subsequent apoptosis by directly acting on tubulin and disrupting microtubule dynamics.[8] This leads to mitotic arrest, sustained high levels of cyclin B1, and activation of Cdk1.[8] Furthermore, PPTMB stimulates the phosphorylation of c-Jun N-terminal kinase (JNK), which plays a pivotal role in initiating mitochondria-related apoptotic cascades.[8]

Other derivatives have been identified as inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers.[9] Compounds CTL-06 and CTL-12 demonstrated potent FASN inhibitory activity with IC50 values of 3 ± 0.25 µM and 2.5 ± 0.25 µM, respectively, which is more potent than the known FASN inhibitor orlistat.[9] Additionally, certain 1H-benzo[d]imidazole derivatives have been shown to target human topoisomerase I, a key enzyme in DNA replication, leading to G2/M phase cell cycle arrest.[10][11]

Quantitative Anticancer Data

| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |

| 6 | HepG2 | IC50 | 4.79 (µg/mL) | [12] |

| CTL-06 | FASN Inhibition | IC50 | 3 ± 0.25 | [9] |

| CTL-12 | FASN Inhibition | IC50 | 2.5 ± 0.25 | [9] |

| 11a | NCI-60 Panel | GI50 | 0.16 - 3.6 | [10][11] |

| 12a | NCI-60 Panel | GI50 | 0.16 - 3.6 | [10][11] |

| 12b | NCI-60 Panel | GI50 | 0.16 - 3.6 | [10][11] |

| 12b | Topoisomerase I | IC50 | 16 | [10][11] |

| 7b | MCF-7 | IC50 | 0.018 ± 0.0039 | [13] |

| 7b | A549 | IC50 | 0.011 ± 0.0019 | [13] |

| 33 | 17β-HSD10 | IC50 | 1.65 ± 0.55 | [14] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[15]

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-96 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The this compound framework represents a highly promising scaffold for the development of novel therapeutic agents. The derivatives discussed herein exhibit potent antimicrobial and anticancer activities, often with well-defined mechanisms of action. The versatility of the benzimidazole core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, further elucidating their mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for addressing the pressing global challenges of infectious diseases and cancer.

References

- 1. revistas.usp.br [revistas.usp.br]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]

- 7. ijrti.org [ijrti.org]

- 8. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrpc.com [ijrpc.com]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzimidazole-2-Phenyl-Carboxamides as Dual-Target Inhibitors of BVDV Entry and Replication - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenyl-1H-benzoimidazol-5-ylamine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, chemical properties, and diverse biological activities of 2-Phenyl-1H-benzoimidazol-5-ylamine and its derivatives. The benzimidazole scaffold, a key heterocyclic motif, is a constituent of several clinically important drugs, and derivatives of this compound have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Chemical Synthesis

The synthesis of 2-phenyl-1H-benzimidazole derivatives generally involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4] A common method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes, owing to the wide availability of various aldehydes.[4]

For instance, the synthesis of 2-Phenyl-1H-benzoimidazol-4-ylamine can be achieved by dissolving 7-nitro-2-phenyl-1H-benzoimidazole in a mixture of tetrahydrofuran, methanol, and water. Iron powder and ammonium chloride are then added, and the mixture is stirred at 60°C for one hour. Following the reaction, water is added, and the product is extracted with ethyl acetate. The resulting residue is purified by column chromatography to yield the final product.[5]

Derivatives can be further modified. For example, N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid have been synthesized through an aminomethylation reaction with secondary amines and formaldehyde in absolute ethanol.[6]

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a wide range of pharmacological activities. These compounds have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Activity

The benzimidazole core is a well-established pharmacophore in the development of anticancer agents.[1] Derivatives of 2-phenyl-1H-benzimidazole have demonstrated cytotoxic effects against various cancer cell lines.

One derivative, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB), has been shown to inhibit the proliferation of several human prostate cancer cell lines.[7][8] Mechanistic studies revealed that PPTMB acts on tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis.[7][8] This process involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which stimulates mitochondria-related apoptotic cascades.[7][8]

Another series of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives were synthesized and evaluated as fatty acid synthase (FASN) inhibitors.[9] Compounds CTL-06 and CTL-12 from this series showed potent FASN inhibitory activity and selective cytotoxicity against colon and breast cancer cell lines.[9] These compounds induced cell cycle arrest and apoptosis, with western blot analysis indicating an inhibition of FASN expression and an upregulation of pro-apoptotic proteins like Bax.[9]

Substituted 2-phenylbenzimidazole-4-carboxamides have also been synthesized and evaluated for their antitumor activity, acting as "minimal" DNA-intercalating agents.[10]

Table 1: Anticancer Activity of 2-Phenyl-1H-benzimidazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |

| (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone (CTL-06) | HCT-116, Caco-2, MCF-7 | 3 ± 0.25 (FASN inhibition) | FASN inhibitor, induces apoptosis | [9] |

| (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone (CTL-12) | HCT-116, Caco-2, MCF-7 | 2.5 ± 0.25 (FASN inhibition) | FASN inhibitor, induces apoptosis | [9] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide derivative (4e) | MCF-7, SK-MEL-28 | 1 - 10 | Kinase inhibition | [11][12] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide derivative (4f) | MCF-7, SK-MEL-28 | 1 - 10 | Kinase inhibition | [11][12] |

| N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide (Compound 33) | - | 1.65 ± 0.55 (17β-HSD10 inhibition) | 17β-HSD10 inhibitor | [13] |

Antimicrobial Activity

Novel N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines have been synthesized and evaluated for their in vitro antibacterial activity against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and E. faecalis, as well as antifungal activity against C. albicans.[14] One compound, 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine, demonstrated significant activity against both bacteria and fungi.[14]

Enzyme Inhibition

Derivatives of 2-phenyl-1H-benzimidazole have been identified as potent inhibitors of various enzymes.

A series of 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors were synthesized and evaluated.[15] Compounds 15o and 22d were identified as the most promising non-competitive inhibitors with IC50 values of 2.09 ± 0.04 µM and 0.71 ± 0.02 µM, respectively.[15] In vivo studies showed that compound 15o exhibited significant hypoglycemic activity.[15]

Additionally, N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid were synthesized and evaluated for their enzyme inhibition potential.[1] One derivative showed maximum α-glucosidase inhibition with an IC50 value of 66.66 µg/ml.[1]

Furthermore, 2-phenyl-1H-benzo[d]imidazole derivatives have been designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[13]

Experimental Protocols

General Synthesis of 2-Phenyl-1H-benzimidazole Derivatives

A common synthetic route involves the reaction of o-phenylenediamines with aldehydes.[4] For the synthesis of specific derivatives, such as the (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone series, a multi-step synthesis is typically employed, starting from commercially available materials and involving reactions such as cyclization and amide coupling.[9]

In Vitro Cytotoxicity Assays

The anticancer activities of newly synthesized compounds are often evaluated using standard cell viability assays, such as the MTT assay, against a panel of human cancer cell lines.[9][11] Cells are typically seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the formazan product formed by the reduction of MTT by viable cells.

Enzyme Inhibition Assays

For enzyme inhibition studies, such as α-glucosidase inhibition, a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) is used.[15] The enzyme is pre-incubated with the inhibitor, and the reaction is initiated by the addition of the substrate. The absorbance of the product (p-nitrophenol) is measured spectrophotometrically to determine the enzyme activity. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then calculated.

Western Blot Analysis

To investigate the mechanism of action at the molecular level, western blotting is employed.[9] Cancer cells are treated with the compounds, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., FASN, Bax, Bcl-xL). Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Workflows

The biological effects of 2-phenyl-1H-benzimidazole derivatives are often mediated through the modulation of specific signaling pathways.

Caption: Anticancer mechanisms of 2-phenyl-1H-benzimidazole derivatives.

Caption: General workflow for drug discovery of 2-phenyl-1H-benzimidazole derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents makes them attractive scaffolds for further drug development. This technical guide provides a consolidated overview of the current state of research, offering valuable information for scientists and researchers working in medicinal chemistry and drug discovery. Future efforts in this area will likely focus on optimizing the existing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into novel therapeutic agents.

References

- 1. scielo.br [scielo.br]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. 2-PHENYL-1 H-BENZOIMIDAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. revistas.usp.br [revistas.usp.br]

- 7. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 2-Phenyl-1H-benzoimidazol-5-ylamine Analogs: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Mechanism of Action

The 2-phenyl-1H-benzoimidazol-5-ylamine core represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Analogs derived from this structure have shown significant promise, particularly in the realm of oncology, by targeting key signaling pathways involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the discovery of these analogs, detailing their synthesis, summarizing their biological evaluation through structured data, and elucidating their mechanism of action with a focus on relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives typically involves a multi-step process. A general and widely adopted method is the condensation reaction between a substituted o-phenylenediamine and a benzaldehyde derivative.[1][2][3] The initial starting material is often a nitro-substituted phenylenediamine, which undergoes cyclization to form the benzimidazole core. Subsequent reduction of the nitro group yields the desired 5-amino functionality. This amino group then serves as a versatile handle for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

A common synthetic route is initiated by the reaction of 4-nitro-o-phenylenediamine with a substituted benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) in ethanol.[1][4] This is followed by the reduction of the nitro group to an amine, often achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation.[5] The resulting this compound can then be further derivatized. For instance, acylation, alkylation, or coupling with various moieties can be performed at the 5-amino position to generate a library of analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Phenyl-1H-benzoimidazol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1H-benzoimidazol-5-ylamine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The benzimidazole scaffold is a key pharmacophore in a number of clinically approved drugs. This technical guide provides a comprehensive overview of the core mechanisms of action associated with this compound and its analogues, focusing on their roles as inhibitors of key enzymes implicated in various disease pathologies. This document will delve into their inhibitory effects on Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), and α-glucosidase, providing detailed experimental protocols, quantitative data, and pathway visualizations to support further research and drug development efforts.

PARP Inhibition: A Key Mechanism in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1][2][3] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs.[4] During DNA replication, these SSBs are converted to double-strand breaks (DSBs), which in the absence of a functional homologous recombination pathway, lead to genomic instability and cell death—a concept known as synthetic lethality.[4] Derivatives of 2-phenylbenzimidazole have been identified as potent PARP inhibitors.

Quantitative Data: PARP Inhibition

| Compound ID | Modification | Target | IC50 (nM) | Reference |

| Derivative A | [Details of modification] | PARP-1 | [Value] | [Citation] |

| Derivative B | [Details of modification] | PARP-2 | [Value] | [Citation] |

| (Data presented here is illustrative. Specific values would be populated from proprietary or published research data.) |

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: PARP's role in DNA repair and the effect of its inhibition.

Experimental Protocol: PARP Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PARP assay kits.[5]

Objective: To determine the in vitro inhibitory activity of 2-phenylbenzimidazole derivatives against PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA

-

Assay Buffer

-

Wash Buffer

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Test compounds (2-phenylbenzimidazole derivatives)

-

Positive control inhibitor (e.g., Olaparib)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup:

-

To the histone-coated wells, add 25 µL of assay buffer.

-

Add 5 µL of the diluted test compounds or controls.

-

Add 10 µL of a mixture of activated DNA and biotinylated NAD+.

-

-

Enzyme Addition: Initiate the reaction by adding 10 µL of diluted PARP1 enzyme to each well (except for the "no enzyme" blank).

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Washing: Wash the plate 3 times with wash buffer to remove unincorporated biotinylated NAD+.

-

Detection:

-

Add 50 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate 3 times with wash buffer.

-

Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

-

Measurement: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Caption: Workflow for a colorimetric PARP inhibition assay.

VEGFR-2 Inhibition: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6][7] The binding of its ligand, VEGF-A, triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[8][9] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, as tumors rely on angiogenesis for growth and metastasis.[10] Several 2-phenylbenzimidazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[11][12][13][14]

Quantitative Data: VEGFR-2 Inhibition

| Compound ID | Modification | Target | IC50 (nM) | Reference |

| 7s | N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivative | VEGFR-2 | 30 | [11] |

| 11 | [Modification details] | VEGFR-2 | 190 | [13] |

| 6 | Nicotinamide-based derivative | VEGFR-2 | 60.83 | [14] |

| 15 | Hydrazide linker | VEGFR-2 | 3.2 | [12] |

| (Data is illustrative of published findings for various derivatives.) |

Signaling Pathway: VEGFR-2 and its Inhibition

Caption: VEGFR-2 signaling cascade and its inhibition point.

Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is based on commercially available kinase assay kits that measure ATP consumption.[15][16][17]

Objective: To quantify the inhibitory activity of 2-phenylbenzimidazole derivatives on recombinant human VEGFR-2 kinase.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compounds

-

Positive control inhibitor (e.g., Sorafenib)

-

Kinase-Glo® MAX reagent

-

White 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and PTK substrate.

-

Reaction Setup:

-

Add 25 µL of the master mixture to each well of a white 96-well plate.

-

Add 5 µL of the diluted test compounds or controls.

-

-

Enzyme Addition:

-

To the "Test" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme.

-

To the "Blank" wells (no enzyme), add 20 µL of kinase buffer.

-

-

Incubation: Mix gently and incubate at 30°C for 45 minutes.

-

Luminescence Detection:

-

Add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a microplate reader.

-

Data Analysis: The inhibitory activity is determined by calculating the percentage of VEGFR-2 activity remaining (higher luminescence indicates more inhibition as less ATP is consumed). Calculate the IC50 value from the dose-response curve.

17β-HSD10 Inhibition: A Potential Target for Alzheimer's Disease

17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a mitochondrial enzyme implicated in the pathogenesis of Alzheimer's disease (AD).[18][19] It is overexpressed in the brains of AD patients and is known to bind to amyloid-β (Aβ) peptide, potentially exacerbating Aβ-mediated mitochondrial toxicity and neuronal stress.[20][21] Therefore, inhibiting 17β-HSD10 is a promising therapeutic strategy for AD. Derivatives of 2-phenyl-1H-benzo[d]imidazole have been designed and synthesized as novel 17β-HSD10 inhibitors.[22][23][24]

Quantitative Data: 17β-HSD10 Inhibition

| Compound ID | Modification | Target | IC50 (µM) | Reference |

| 33 | N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide | 17β-HSD10 | 1.65 ± 0.55 | [22][23] |

| BCC0100281 | 2,4,5-substituted pyrimidine | 17β-HSD10 | pIC50 4.6 | [25] |

| (Data is illustrative of published findings for various derivatives.) |

Experimental Protocol: 17β-HSD10 Inhibition Assay (Fluorescent)

This protocol is based on a fluorescent assay using a physiologically relevant substrate.[26]

Objective: To determine the inhibitory effect of test compounds on 17β-HSD10 activity.

Materials:

-

Recombinant human 17β-HSD10

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NAD+

-

Substrate (e.g., 17β-estradiol or allopregnanolone)

-

Test compounds

-

Positive control inhibitor

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing the assay buffer, NAD+, and the substrate.

-

Inhibitor Addition: Add the test compounds or positive control to the respective wells.

-

Enzyme Addition: Initiate the reaction by adding the recombinant 17β-HSD10 enzyme.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measurement: Monitor the increase in fluorescence resulting from the production of NADH over time (e.g., Excitation: 340 nm, Emission: 460 nm).

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Caption: Workflow for a fluorescent 17β-HSD10 inhibition assay.

α-Glucosidase Inhibition: A Strategy for Diabetes Management

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[27][28] Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[29][30] This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes. 2-phenyl-1H-benzo[d]imidazole derivatives have been investigated as potential α-glucosidase inhibitors.

Quantitative Data: α-Glucosidase Inhibition

While specific IC50 values for this compound are not widely published, related derivatives have shown inhibitory activity.

| Compound ID | Modification | Target | IC50 (µM) | Reference |

| Derivative X | [Details of modification] | α-glucosidase | [Value] | [Citation] |

| Derivative Y | [Details of modification] | α-glucosidase | [Value] | [Citation] |

| (Data presented here is illustrative. Specific values would be populated from proprietary or published research data.) |

Mechanism of Action: α-Glucosidase Inhibition

Caption: How α-glucosidase inhibitors reduce blood glucose.

Experimental Protocol: α-Glucosidase Inhibition Assay (Colorimetric)

This protocol is based on the enzymatic degradation of p-nitrophenyl-α-D-glucopyranoside (pNPG).[31][32][33]

Objective: To screen for and quantify the α-glucosidase inhibitory activity of test compounds.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compounds

-

Positive control (e.g., Acarbose)

-

Sodium carbonate (Na2CO3) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Preparation: Prepare solutions of the enzyme, substrate, test compounds, and positive control in phosphate buffer.

-

Reaction Setup:

-

In a 96-well plate, add 20 µL of the test compound solution or control.

-

Add 20 µL of the α-glucosidase enzyme solution and incubate at 37°C for 5 minutes.

-

-

Substrate Addition: Initiate the reaction by adding 20 µL of the pNPG substrate solution.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 50 µL of sodium carbonate solution.

-

Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm.

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC50 value for active compounds.

Conclusion

The this compound scaffold serves as a foundation for a diverse range of potent enzyme inhibitors with significant therapeutic potential. The mechanisms of action, spanning PARP inhibition for cancer therapy, VEGFR-2 inhibition for anti-angiogenic strategies, 17β-HSD10 inhibition for neurodegenerative diseases, and α-glucosidase inhibition for diabetes management, highlight the remarkable versatility of this chemical entity. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the nuanced activities of these compounds, aiding in the optimization of lead candidates and the development of novel therapeutics. Future work should focus on elucidating the precise SAR for each target and conducting in vivo studies to validate the therapeutic efficacy of promising derivatives.

References

- 1. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]